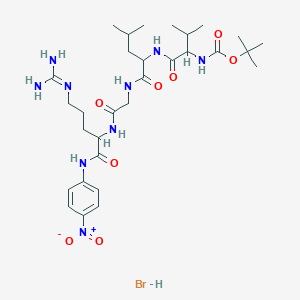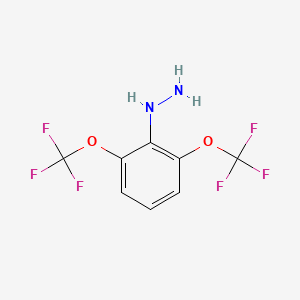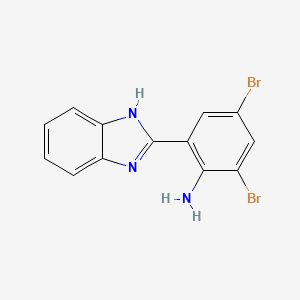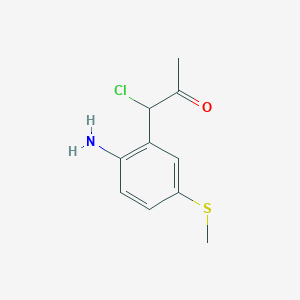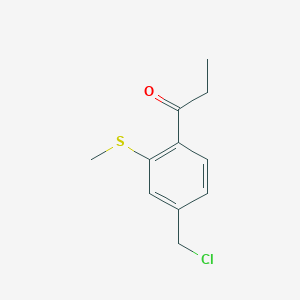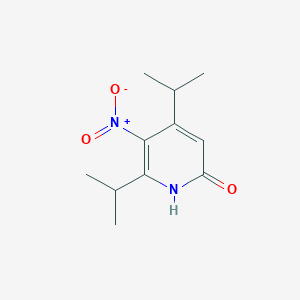
(2S,3S)-((S)-3-(5-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and biochemical research. This compound features multiple functional groups, including triazole, oxazolidinone, fluorophenyl, pyridine, isoxazole, and methylamino groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route may include:
- Formation of the triazole ring through a click chemistry reaction between an azide and an alkyne.
- Construction of the oxazolidinone ring via cyclization of an amino alcohol with a carbonyl compound.
- Introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction.
- Assembly of the pyridine ring using a condensation reaction.
- Formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction.
- Coupling of the methylamino group with the pentanoate ester via an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Cyclization: Formation of ring structures from linear precursors.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Cyclization conditions: Acidic or basic catalysts, heat.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the triazole ring could yield a triazolone, while reduction of the oxazolidinone ring could produce an amino alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent for studying reaction mechanisms and kinetics.
Biology
In biological research, the compound may serve as a probe for investigating cellular processes, enzyme activities, and protein interactions due to its diverse functional groups and potential bioactivity.
Medicine
In medicine, the compound could be explored for its therapeutic potential, particularly as an antimicrobial, anticancer, or anti-inflammatory agent, given the presence of bioactive moieties such as the triazole and oxazolidinone rings.
Industry
In industrial applications, the compound may be utilized in the development of new materials, catalysts, or chemical sensors, leveraging its unique chemical properties and reactivity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target and context. Generally, the compound may interact with proteins, enzymes, or nucleic acids, modulating their activity through binding interactions, covalent modifications, or allosteric effects. The molecular targets and pathways involved could include:
Enzyme inhibition: Blocking the active site of an enzyme, preventing substrate binding and catalysis.
Receptor modulation: Binding to a receptor, altering its conformation and signaling activity.
DNA/RNA interaction: Intercalating into nucleic acids, affecting transcription and translation processes.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-chlorophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
- (2S,3S)-((S)-3-(5-(4-(®-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-bromophenyl)pyridin-2-yl)-4,5-dihydroisoxazol-5-yl)methyl 3-methyl-2-(methylamino)pentanoate hydrochloride
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity, selectivity, and bioavailability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C28H33ClFN7O5 |
|---|---|
Molecular Weight |
602.1 g/mol |
IUPAC Name |
[(5S)-3-[5-[2-fluoro-4-[(5R)-2-oxo-5-(triazol-1-ylmethyl)-1,3-oxazolidin-3-yl]phenyl]pyridin-2-yl]-4,5-dihydro-1,2-oxazol-5-yl]methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate;hydrochloride |
InChI |
InChI=1S/C28H32FN7O5.ClH/c1-4-17(2)26(30-3)27(37)39-16-20-12-25(33-41-20)24-8-5-18(13-31-24)22-7-6-19(11-23(22)29)36-15-21(40-28(36)38)14-35-10-9-32-34-35;/h5-11,13,17,20-21,26,30H,4,12,14-16H2,1-3H3;1H/t17-,20-,21-,26-;/m0./s1 |
InChI Key |
DOAODRYTDFIYSU-CZNHRSJYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OC[C@@H]1CC(=NO1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)CN5C=CN=N5)F)NC.Cl |
Canonical SMILES |
CCC(C)C(C(=O)OCC1CC(=NO1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CN5C=CN=N5)F)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



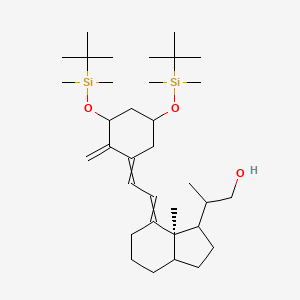


![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

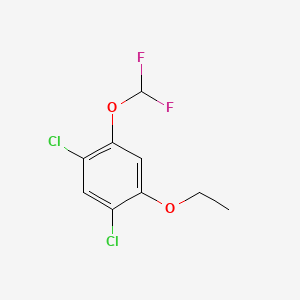
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
